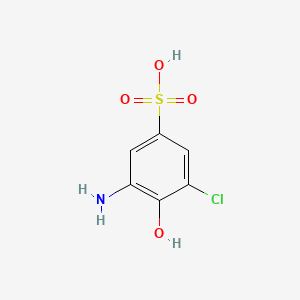

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Overview

Description

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a compound that is structurally related to various benzenesulfonic acid derivatives. These derivatives are known for their diverse applications in the chemical industry, including the synthesis of dyes, pigments, and as intermediates in the production of antimicrobial agents. The presence of amino and hydroxy groups on the benzene ring makes these compounds versatile for chemical modifications and interactions with other substances .

Synthesis Analysis

The synthesis of related compounds, such as the 4-aminobenzenesulfonic acid–chloro–triazine adduct, involves a laboratory-scale reaction that increases the anionic sites for the exhaustion of cationic compounds like Quaternary Ammonium Salts (QAS), which are potent antimicrobial agents . Another related compound, 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium, is prepared through a series of reactions including sulfonation, diazo coupling, hydrolysis, and salting out, with the process parameters being critical for the yield, which can reach up to 80% .

Molecular Structure Analysis

The molecular structure of these compounds often includes hydrogen-bonding interactions, as seen in the crystal structure of the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid. This structure features heteromeric cyclic carboxylic acid dimers linked into zigzag chains and three-dimensional layered polymer structures through aminium-sulfonate N-H...O interactions and cation-anion π-ring interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For instance, 3-amino-4-hydroxybenzenesulfonic acid-based imine compounds have been synthesized and shown to act as chemosensors for anions, with their reactivity and stability being affected by the electron-donating substituents on the benzene ring . The presence of these substituents can also affect the compounds' interactions with DNA through electrostatic interactions and their antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are closely related to their molecular structure and substituents. For example, the UV-Vis spectroscopic and colorimetric detection properties of 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depend on the strength and position of the electron donor substitution. These properties are crucial for their application as chemosensors and in fluorescence measurements, where the substituents can significantly influence the emission signals due to mechanisms like intersystem crossing and intramolecular charge transfer .

Scientific Research Applications

Chromogenic Detection Systems

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid has been utilized in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) described an improved chromogenic detection system that enabled the direct assay of uric acid in biological fluids. This system was reliable, simple, rapid, and suitable for manual or automated procedures (Fossati & Prencipe, 2010).

Electrochemical Applications

This chemical has found applications in electrochemical studies. For instance, Shao-lin Mu (2008) synthesized Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization, revealing its excellent redox activity and conductivity. This polymer was particularly noted for its pH-dependent redox activity and conductivity, which were superior to that of polyaniline (Mu, 2008).

Analytical Chemistry

In analytical chemistry, this compound has been used in various studies. For example, Visentini, Nguyen, and Bertrand (1991) discussed its use as a reduction-inhibiting matrix in mass spectrometry. They found it comparable to other matrices in efficiency and highlighted its usefulness in producing high-quality mass spectra (Visentini, Nguyen, & Bertrand, 1991).

Catalysis

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid has also been explored in catalysis. Hazra, Martins, Silva, and Pombeiro (2015) demonstrated the use of sulfonated Schiff base copper(II) complexes, synthesized from 2-aminobenzenesulfonic acid, as efficient and selective catalysts in alcohol oxidation. These compounds showed high effectiveness in converting organic carbon to CO2 (Hazra et al., 2015).

Biochemistry

In biochemistry, the compound has been used in enzyme assays. Fossati and Prencipe (1982) developed a colorimetric procedure for serum triglycerides determination using an enzyme system that generates hydrogen peroxide, where 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid played a key role in the chromogenic system (Fossati & Prencipe, 1982).

Safety And Hazards

Safety data for 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound is classified as an eye irritant and a skin irritant .

properties

IUPAC Name |

3-amino-5-chloro-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTXBWMKRGHPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064032 | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid | |

CAS RN |

5857-94-3 | |

| Record name | 1-Amino-3-chloro-2-hydroxy-5-benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-hydroxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-CHLORO-4-HYDROXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTG72D92WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-](/img/structure/B1329336.png)